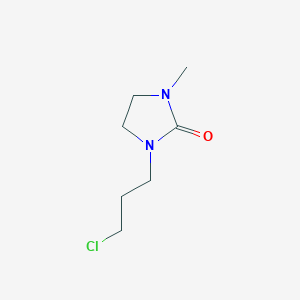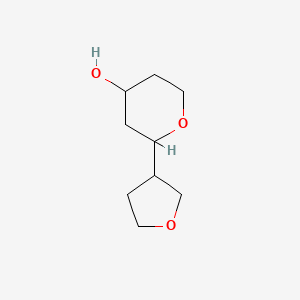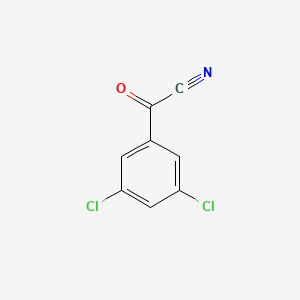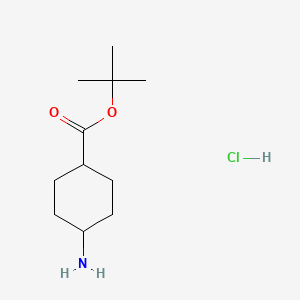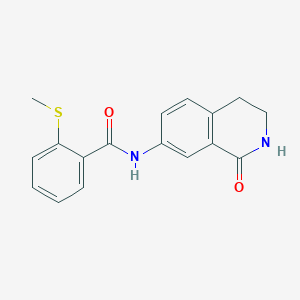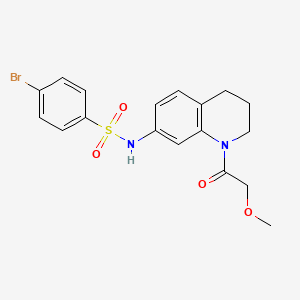
4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various formats like line-angle formula, condensed formula, or 3D representations.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound can undergo is largely determined by its functional groups.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, reactivity, and stability.科学的研究の応用
Cognitive Enhancement and Neuroprotective Properties
Research indicates that compounds structurally similar to 4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide demonstrate cognitive enhancement and neuroprotective properties. For instance, SB-399885, a selective 5-HT6 receptor antagonist, has shown potential in enhancing cognitive abilities and improving cholinergic function, which could be beneficial in treating cognitive deficits in conditions such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Transport and Metabolic Pathways
Studies also shed light on the transport and metabolic pathways involved in compounds structurally akin to 4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide. For example, TA-0201CA, a carboxylic acid form of an orally active nonpeptide endothelin antagonist, was analyzed for its hepatobiliary transport mechanisms using sandwich-cultured rat hepatocytes, elucidating the involvement of specific transporters in its pharmacokinetics (Fukuda et al., 2010).
Biochemical and Enzyme Inhibition Studies
Investigations into the biochemical properties and enzyme inhibition potential of related compounds have also been conducted. Studies on N-(4-phenylthiazol-2-yl)benzenesulfonamides revealed their high-affinity inhibition of kynurenine 3-hydroxylase, providing insights into biochemical pathways and potential therapeutic applications in neuronal injury and related pathophysiological conditions (Röver et al., 1997).
Pharmacological Applications in Pain Management
Compounds with structural similarities have been investigated for their pharmacological effects in pain management models. For instance, a study on regioselectively controlled synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides demonstrated significant anti-hyperalgesic and anti-edematogenic effects in animal models, comparing favorably to established medications like Celecoxib in arthritic pain models (Lobo et al., 2015).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
This could involve potential applications of the compound, areas for further research, or improvements in synthesis methods.
特性
IUPAC Name |
4-bromo-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-25-12-18(22)21-10-2-3-13-4-7-15(11-17(13)21)20-26(23,24)16-8-5-14(19)6-9-16/h4-9,11,20H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXVIRXIQRFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

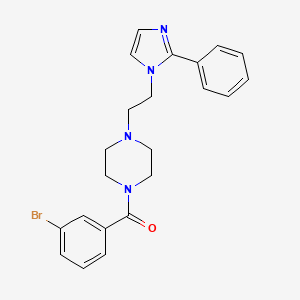
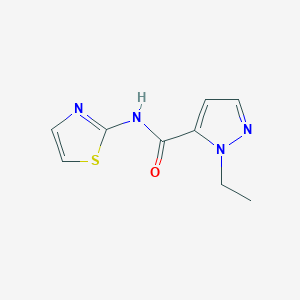
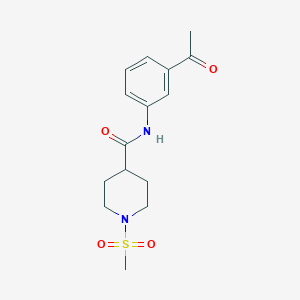
![endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B2463171.png)
![N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide](/img/structure/B2463172.png)

acetonitrile](/img/structure/B2463175.png)
![[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2463176.png)
![N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2463177.png)
